1-(2-Bromophenyl)piperazine
Overview
Description
1-(2-Bromophenyl)piperazine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Compound Synthesis : A novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized with applications in medicinal chemistry, characterized using various spectroscopic methods (Wujec & Typek, 2023).
Central Pharmacological Activity : Piperazine derivatives, including 1-(2-Bromophenyl)piperazine, are important in medicinal chemistry due to their central pharmacological activities. These include applications as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018).
Anticonvulsant Properties : N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, including those involving piperazine structures, demonstrated anticonvulsant activities in animal models, suggesting their potential in epilepsy treatment (Obniska, Rzepka, & Kamiński, 2012).
Antidepressant and Antianxiety Effects : Novel piperazine derivatives showed significant antidepressant and antianxiety activities in animal models, indicating their potential therapeutic applications in mental health disorders (Kumar et al., 2017).
SPECT Imaging Agent Synthesis : A study detailed the efficient synthesis of a SPECT imaging agent from 1-[2-(diphenylmethoxy)ethyl]piperazine, demonstrating the role of piperazine derivatives in developing diagnostic imaging tools (He, Lee, Weinberger, & Costa, 1993).
Biological Activity and SAR Studies : Piperazine derivatives containing 1,2,4-triazole demonstrated various biological potentials, including antimicrobial and antioxidant activities. These compounds were also evaluated for enzyme inhibitory potentials through molecular docking (Mermer et al., 2018).
Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine was found to act as a serotonin receptor agonist in rat brain, with implications for the study of neurotransmission and potential therapeutic applications (Fuller, Snoddy, Mason, & Molloy, 1978).
Antagonist Study of 5-HT1A Receptors : Research on 4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine (known as [18F]p-MPPF) focused on its application as a 5-HT1A antagonist, useful for studying serotonergic neurotransmission (Plenevaux et al., 2000).
Mechanism of Action
Target of Action
1-(2-Bromophenyl)piperazine is a chemical compound with the empirical formula C10H13BrN2 It is known that piperazine derivatives often interact with various receptors in the body, including gaba receptors .
Mode of Action
Piperazine, a moiety found in this compound, is known to act as aGABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that piperazine-containing compounds can impact various biochemical pathways depending on their specific structure and the therapeutic class they belong to .
Pharmacokinetics
The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The interaction of piperazine derivatives with their targets can lead to various effects, such as the paralysis of worms in the case of anthelminthic piperazines .
Safety and Hazards
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 1-(2-Bromophenyl)piperazine could be in the development of new pharmaceuticals .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
A study on a novel piperazine compound showed cytotoxic effects on glioblastoma and cervix cancer cells
Molecular Mechanism
The molecular mechanism of action of 1-(2-Bromophenyl)piperazine is not well-defined. It is known that piperazine derivatives can act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This can massively disturb the motility of parasites
Dosage Effects in Animal Models
It is known that piperazine derivatives are generally well-tolerated in animals . Adverse reactions can occur at high doses .
Metabolic Pathways
Piperazine derivatives are known to undergo phase I and phase II metabolic reactions
Properties
IUPAC Name |
1-(2-bromophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTRURBMYILQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373747 | |
Record name | 1-(2-bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-13-8 | |
Record name | 1-(2-Bromophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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